molecular formula C15H12N2S B2722315 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole CAS No. 25021-37-8

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole

Cat. No. B2722315
CAS RN: 25021-37-8
M. Wt: 252.34
InChI Key: GSGOCLDRTHODPU-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole is a unique chemical compound with the linear formula C15H12N2S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The SMILES string for this compound is CC1=C (C2=CC=CC=C2)N=C (C3=CC=NC=C3)S1 .


Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results .

Scientific Research Applications

Drug Development

Thiazole, a key component in 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole, is an important heterocycle in the world of chemistry . It contributes to the development of various drugs and biologically active agents . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Anti-Inflammatory Agents

Thiazole derivatives have been synthesized and evaluated for their antibacterial and anti-inflammatory activities . This suggests that this compound could potentially be used in the development of anti-inflammatory drugs.

Neuroprotective Agents

Triazole-Pyrimidine hybrids, which share structural similarities with thiazole compounds, have shown promising neuroprotective and anti-inflammatory properties . This suggests that this compound could potentially be used in the development of neuroprotective drugs.

Anti-Cancer Agents

Thiazole derivatives have been used in the development of anti-cancer agents . This suggests that this compound could potentially be used in the development of anti-cancer drugs.

Antidepressant Agents

Pyrazole derivatives, which share structural similarities with thiazole compounds, have been used as antidepressant agents . This suggests that this compound could potentially be used in the development of antidepressant drugs.

Vasodilator Agents

Pyrazole derivatives have also been used as vasodilator agents . This suggests that this compound could potentially be used in the development of vasodilator drugs.

Future Directions

The future directions for research on 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Thiazole derivatives have shown potential in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, these compounds could be of interest in the development of new therapeutic agents.

properties

IUPAC Name

5-methyl-4-phenyl-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-11-14(12-6-3-2-4-7-12)17-15(18-11)13-8-5-9-16-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGOCLDRTHODPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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